12-Azidododecylmethanethiosulfonate
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Overview
Description
12-Azidododecylmethanethiosulfonate is a chemical compound with the molecular formula C13H27N3O2S2 and a molecular weight of 321.5 g/mol . It is known for its unique structure, which includes an azido group (-N3) and a methanethiosulfonate group (-S(O)2CH3). This compound is often used in various chemical and biological research applications due to its reactivity and functional properties.
Mechanism of Action
Target of Action
12-Azidododecylmethanethiosulfonate is a chemical compound that reacts rapidly and specifically with thiols to form mixed disulfides . Thiols, also known as mercaptans, are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in biological systems, participating in various enzymatic reactions and maintaining the structural integrity of proteins.
Mode of Action
The compound’s mode of action is based on its ability to react with thiols. This reaction results in the formation of mixed disulfides, altering the chemical structure and function of the target molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Azidododecylmethanethiosulfonate typically involves the reaction of 12-bromododecane with sodium azide to form 12-azidododecane. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
12-Azidododecylmethanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, methanesulfonyl chloride, triethylamine.
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalyst.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from the cycloaddition reaction with alkynes.
Scientific Research Applications
12-Azidododecylmethanethiosulfonate is used in various scientific research applications, including:
Biology: It is employed in bioconjugation techniques to label biomolecules with azido groups, facilitating the study of biological processes.
Medicine: The compound is used in drug discovery and development, particularly in the synthesis of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-12-methylsulfonylsulfanyldodecane
- Methanesulfonothioic Acid S-(12-Azidododecyl) Ester
Uniqueness
12-Azidododecylmethanethiosulfonate is unique due to its dual functional groups, which provide versatility in chemical reactions. The presence of both an azido group and a methanethiosulfonate group allows it to participate in a wide range of chemical transformations, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
1-azido-12-methylsulfonylsulfanyldodecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2S2/c1-20(17,18)19-13-11-9-7-5-3-2-4-6-8-10-12-15-16-14/h2-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHBVKJTDVAERM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724360 |
Source
|
Record name | S-(12-Azidododecyl) methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215670-42-0 |
Source
|
Record name | S-(12-Azidododecyl) methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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